

# Application Notes: Basic Zinc Carbonate as a Flame Retardant Additive

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## Compound of Interest

Compound Name: Zinc carbonate, basic

Cat. No.: B1143673

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## Introduction

Basic zinc carbonate, with the chemical formula  $\text{Zn}_5(\text{OH})_6(\text{CO}_3)_2$ , is a white, insoluble inorganic powder that occurs naturally as the mineral hydrozincite.[1][2] It is a versatile compound utilized in various industrial applications, including as a pigment, a mild astringent in pharmaceuticals, and notably, as a functional additive in polymers to enhance their flame retardant properties.[2][3] Its efficacy as a flame retardant stems from its thermal decomposition behavior, where it endothermically breaks down to release water and carbon dioxide, leaving a thermally stable residue of zinc oxide.[4] This multi-faceted mechanism makes it an effective, halogen-free option for reducing the flammability and smoke production of various materials.[5]

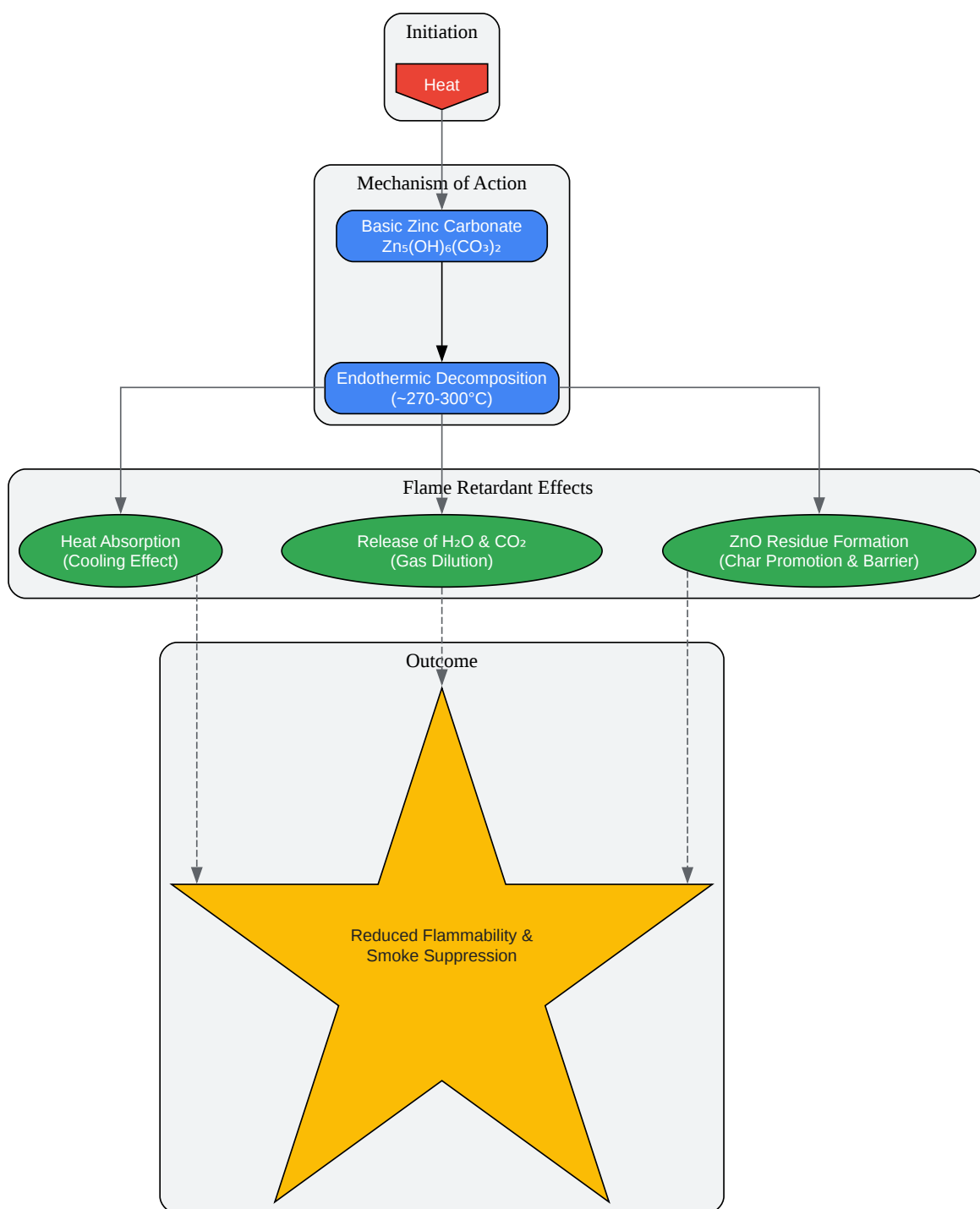
Physical and Chemical Properties:

Property	Value
Chemical Formula	$\text{Zn}_5(\text{OH})_6(\text{CO}_3)_2$
Molecular Weight	549.01 g/mol
Appearance	White Powder
Solubility	Insoluble in water and alcohol; Soluble in dilute acids.
Decomposition Temp.	~270 °C - 300 °C[6]
Theoretical Weight Loss	~25.9% (to ZnO)[6]
Zinc Content	≥58%

## Mechanism of Flame Retardancy

Basic zinc carbonate functions as a flame retardant primarily through a condensed-phase mechanism upon thermal decomposition. When the polymer composite is exposed to the heat of a fire, the basic zinc carbonate undergoes an endothermic decomposition. This process contributes to flame retardancy in three key ways:

- **Cooling Effect:** The decomposition is endothermic, meaning it absorbs heat energy from the polymer. This cools the material, slowing the rate of pyrolysis and reducing the generation of flammable volatile gases, which are the fuel for the flame.
- **Dilution of Flammables:** The decomposition releases inert gases, specifically water vapor ( $\text{H}_2\text{O}$ ) and carbon dioxide ( $\text{CO}_2$ ). [6] These gases dilute the concentration of flammable pyrolysis products and oxygen in the gas phase, raising the energy threshold required to sustain combustion.
- **Char Promotion & Barrier Formation:** The decomposition yields a solid, thermally stable residue of zinc oxide ( $\text{ZnO}$ ). This  $\text{ZnO}$  residue can act as a protective layer on the polymer surface. In synergistic systems, it promotes cross-linking and the formation of a robust char layer, which acts as a physical barrier. [7] This barrier insulates the underlying polymer from heat and prevents the escape of flammable volatiles, effectively starving the fire. [5]



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Fig. 1: Flame retardant mechanism of Basic Zinc Carbonate.

## Applications and Performance Data

Basic zinc carbonate is used as a flame retardant and smoke suppressant additive in various polymers, such as flexible Polyvinyl Chloride (PVC) and textiles.<sup>[5][8]</sup> It is often used in synergy with other flame retardants like magnesium carbonate, aluminum trihydrate (ATH), or halogenated compounds to enhance overall performance.<sup>[5][9]</sup>

NOTE: While basic zinc carbonate is an established flame retardant, specific, publicly available quantitative data on its individual performance in various polymers is limited. The following tables present data for zinc borate, a related zinc-based flame retardant that functions via a similar char-forming mechanism, to illustrate the expected performance trends.

Table 1: Illustrative Limiting Oxygen Index (LOI) Data for Zinc Borate in EVA/Metal Hydroxide Composites\*

Polymer System (EVA Base)	Additive Loading (phr)	Limiting Oxygen Index (LOI, %)
EVA + 60 phr MH	0	25.5
EVA + 55 phr MH	5 phr Zinc Borate	29.5
EVA + 50 phr MH	10 phr Zinc Borate	31.0
EVA + 60 phr ATH	0	26.0
EVA + 55 phr ATH	5 phr Zinc Borate	30.5
EVA + 50 phr ATH	10 phr Zinc Borate	32.5

\*Data is illustrative, based on trends observed for Zinc Borate in EVA/Metal Hydroxide systems.<sup>[10]</sup> An increase in LOI indicates improved flame retardancy.

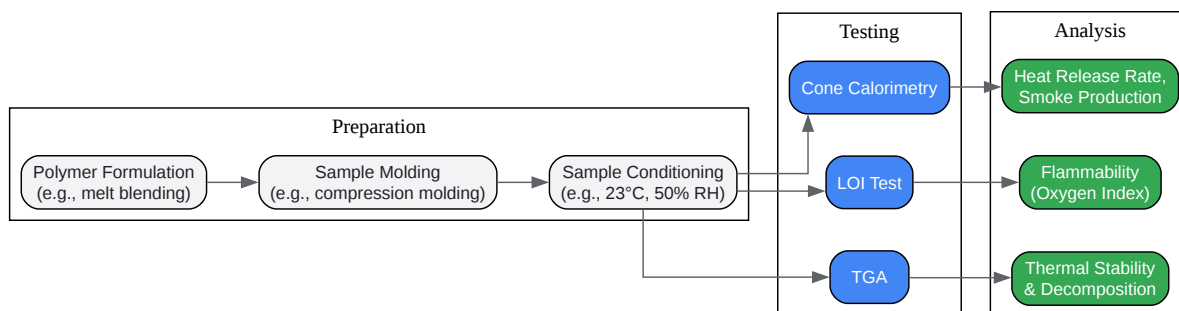
Table 2: Illustrative Cone Calorimetry Data for Zinc Borate in Halogenated Polyester\*

Polymer System	pHRR (kW/m <sup>2</sup> )	THR (MJ/m <sup>2</sup> )
Halogenated Polyester (Control)	~250	~60
Halogenated Polyester + 10 phr Zinc Borate	~150	~50

\*Data is illustrative, based on trends observed for Zinc Borate.[11] A decrease in Peak Heat Release Rate (pHRR) and Total Heat Released (THR) indicates improved flame retardancy.

## Experimental Protocols

To evaluate the efficacy of basic zinc carbonate as a flame retardant, several standard analytical techniques are employed.



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Fig. 2: General experimental workflow for flammability testing.

## Thermogravimetric Analysis (TGA)

**Objective:** To determine the thermal stability and decomposition profile of basic zinc carbonate or polymer composites containing it.

**Methodology:**

- **Instrument Calibration:** Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

- **Sample Preparation:** Accurately weigh 5-10 mg of the powdered basic zinc carbonate or a representative piece of the polymer composite into a ceramic or aluminum crucible.[\[6\]](#)
- **Atmosphere:** Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.
- **Heating Program:** Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 700 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[\[12\]](#)
- **Data Collection:** Continuously record the sample mass as a function of temperature.
- **Analysis:** Analyze the resulting TG curve to determine the onset of decomposition, the temperature of maximum weight loss (from the derivative curve, DTG), and the percentage of residual mass at the final temperature.

## Limiting Oxygen Index (LOI) Test

**Objective:** To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.[\[13\]](#)

**Methodology** (conforming to ASTM D2863 / ISO 4589-2):

- **Sample Preparation:** Prepare test specimens of the polymer composite according to the dimensions specified in the standard (e.g., typically rectangular bars).
- **Apparatus Setup:** Place the specimen vertically in the center of a heat-resistant glass chimney.
- **Atmosphere Control:** Introduce a controlled mixture of oxygen and nitrogen gas from the bottom of the chimney.
- **Ignition:** Ignite the top edge of the specimen using a pilot flame.
- **Observation:** Observe the burning behavior. The test is considered a "pass" if the flame self-extinguishes before a certain length of the specimen is consumed or within a specific time after ignition.

- **Oxygen Adjustment:** Iteratively adjust the oxygen concentration up or down until the minimum concentration required to just sustain combustion is determined.[\[11\]](#)
- **Calculation:** The LOI is calculated as a percentage of the oxygen volume in the final gas mixture.

## Cone Calorimetry

**Objective:** To measure the heat release rate (HRR), smoke production, and other combustion parameters of a material when exposed to a controlled radiant heat source.

**Methodology** (conforming to ASTM E1354 / ISO 5660):

- **Instrument Calibration:** Calibrate the gas analyzers ( $O_2$ , CO,  $CO_2$ ) and the load cell. Calibrate the heat flux from the conical heater using a heat flux meter.
- **Sample Preparation:** Prepare flat, square specimens (e.g., 100 mm x 100 mm) of a specified thickness. Wrap the samples in aluminum foil, leaving the top surface exposed, and place them in the sample holder.
- **Test Setup:** Position the sample holder on the load cell at a set distance below the conical heater. Set the radiant heat flux to a specified level (e.g., 35 kW/m<sup>2</sup> or 50 kW/m<sup>2</sup>).
- **Ignition and Data Collection:** Expose the sample to the heat flux. An electric spark igniter is positioned above the sample to ignite the pyrolysis gases. Upon ignition, continuously record data, including:
  - Time to ignition (TTI)
  - Mass loss rate
  - Oxygen, CO, and  $CO_2$  concentrations in the exhaust duct
  - Smoke obscuration (measured by a laser system)
- **Analysis:** From the collected data, calculate key parameters such as Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Released (THR), and Specific Extinction Area (SEA) for smoke.

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